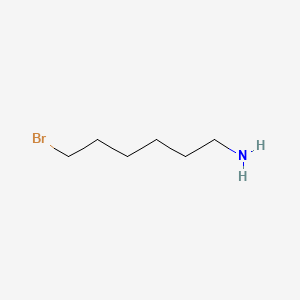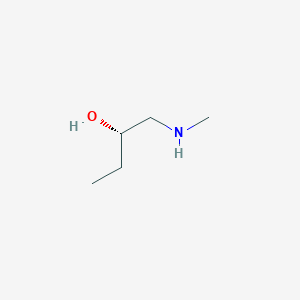![molecular formula C20H18F3NO5 B2437654 2-amino-7-metil-5-oxo-4-[4-(trifluorometil)fenil]-4H,5H-pirano[3,2-c]piran-3-carboxilato de propan-2-ilo CAS No. 625375-46-4](/img/structure/B2437654.png)
2-amino-7-metil-5-oxo-4-[4-(trifluorometil)fenil]-4H,5H-pirano[3,2-c]piran-3-carboxilato de propan-2-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a pyrano[3,2-c]pyran core, which is a type of oxygen-containing heterocycle . It also contains an amino group (NH2), a carboxylate group (CO2R where R is a propyl group), and a trifluoromethyl group (CF3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The presence of the trifluoromethyl group would likely make the compound somewhat polar . The amino and carboxylate groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with acids to form amides, or it could be acylated to form a secondary or tertiary amine . The carboxylate group could react with bases to form a carboxylate salt, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the R group in the carboxylate function. For example, if R is a large, bulky group, the compound might be less soluble in water than if R is a small, polar group .Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antimieobacteriana
Los derivados de imidazol exhiben prometedoras propiedades antibacterianas y antimieobacterianas. Los investigadores han sintetizado varios análogos que contienen el núcleo de imidazol y han evaluado su eficacia contra cepas bacterianas. Por ejemplo, los compuestos 1a y 1b demostraron un buen potencial antimicrobiano .
Efectos Antiinflamatorios
Los compuestos basados en imidazol se han investigado por su actividad antiinflamatoria. Estas moléculas pueden modular las vías inflamatorias, convirtiéndolas en posibles candidatos para tratar condiciones inflamatorias .
Propiedades Antitumorales
Ciertos derivados de imidazol exhiben efectos antitumorales. Los investigadores han explorado su potencial como agentes quimioterapéuticos contra las células cancerosas. Se necesitan más estudios para dilucidar sus mecanismos de acción y optimizar su eficacia .
Actividad Antidiabética
Los compuestos que contienen imidazol se han estudiado por sus propiedades antidiabéticas. Estas moléculas pueden afectar el metabolismo de la glucosa y las vías de señalización de la insulina, ofreciendo posibles vías terapéuticas para el manejo de la diabetes .
Efectos Antioxidantes
Los derivados de imidazol poseen propiedades antioxidantes, que podrían ser valiosas para combatir las enfermedades relacionadas con el estrés oxidativo. Su capacidad para eliminar los radicales libres y proteger los componentes celulares merece más investigación .
Otras Aplicaciones
Más allá de los campos mencionados, los compuestos que contienen imidazol también han mostrado promesa en áreas como las actividades antialérgicas, antipiréticas, antivirales, antiamébicas, antihelmínticas, antifúngicas y ulcerogénicas. Los fármacos disponibles en el mercado que contienen el anillo de 1,3-diazol resaltan su relevancia en la investigación farmacéutica .
En resumen, “2-amino-7-metil-5-oxo-4-[4-(trifluorometil)fenil]-4H,5H-pirano[3,2-c]piran-3-carboxilato de propan-2-ilo” y los derivados relacionados del imidazol ofrecen una amplia gama de aplicaciones potenciales, lo que los convierte en objetivos intrigantes para el desarrollo de fármacos e intervenciones terapéuticas . ¡Si necesita más detalles o tiene más preguntas, no dude en preguntar! 😊
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as HMS1555K16 or IDI1_033282, is the enzyme IDI1 (Isopentenyl-Diphosphate Delta Isomerase 1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .
Mode of Action
The compound interacts with IDI1 and SREBP2, which are hub target genes, to ameliorate intrahepatic cholestasis in rats . The treatment mechanism is associated with the regulation of lipoprotein receptor (LDLr) to reduce cholesterol intake and 3-Hydroxy-3-Methylglutaryl-CoA reductase (HMGCR), and 3-Hydroxy-3-Methylglutaryl-CoA synthase 1 (HMGCS1) to decrease cholesterol synthesis .
Biochemical Pathways
The compound affects the cholesterol biosynthesis pathway. By interacting with IDI1, it influences the conversion of IPP to DMAPP, a critical step in the synthesis of farnesyl diphosphate, a precursor to cholesterol . It also regulates the expression of LDLr, HMGCR, and HMGCS1, thereby controlling cholesterol intake and synthesis .
Result of Action
The result of the compound’s action is the amelioration of intrahepatic cholestasis, a condition characterized by the accumulation of bile in the liver . This is achieved through the regulation of cholesterol intake and synthesis, which are key factors in the development of this condition .
Propiedades
IUPAC Name |
propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-9(2)27-19(26)16-14(11-4-6-12(7-5-11)20(21,22)23)15-13(29-17(16)24)8-10(3)28-18(15)25/h4-9,14H,24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLPALDOQVKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC(C)C)C3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
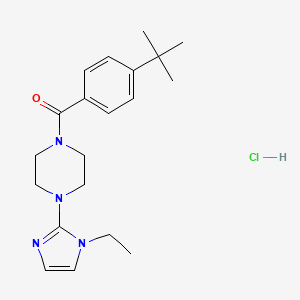
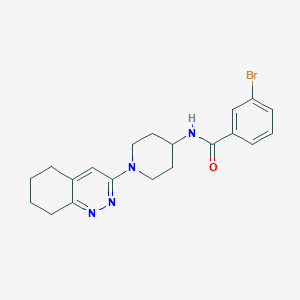
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)
![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2437580.png)
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
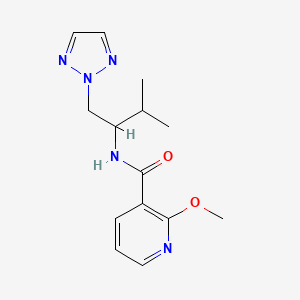
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2437586.png)
![2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2437587.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)
